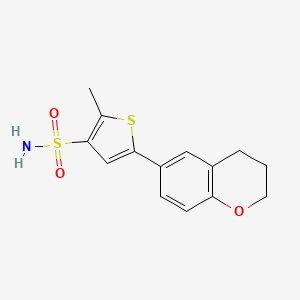![molecular formula C20H31NO2 B7437158 N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine, also known as UMB 68, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 acts as a selective sigma-1 receptor agonist, which modulates various cellular pathways involved in neuroprotection, neuroplasticity, and neurotransmitter release. Sigma-1 receptors are located in the endoplasmic reticulum and regulate calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to enhance synaptic plasticity, reduce neuroinflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth. In vivo studies have shown that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can improve cognitive function, reduce anxiety-like behavior, and enhance neurogenesis in animal models.
Advantages and Limitations for Lab Experiments
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 is also relatively stable and can be easily synthesized in large quantities. However, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has some limitations, including its potential cytotoxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 research, including the development of new sigma-1 receptor agonists with improved pharmacological properties, the investigation of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 as a potential therapeutic agent for neurodegenerative diseases and cancer, and the exploration of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration route of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 for in vivo experiments.
Synthesis Methods
The synthesis of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 involves the reaction of 1,9-dioxaspiro[5.5]undecane-4,8-dione with 5-phenylpentylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 in its pure form.
Scientific Research Applications
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to act as a selective sigma-1 receptor agonist, which may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-3-7-18(8-4-1)9-5-2-6-13-21-19-10-14-23-20(17-19)11-15-22-16-12-20/h1,3-4,7-8,19,21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGYIJIBIGJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)